molecular formula C18H15N3S B12665185 N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine CAS No. 126193-54-2

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine

Cat. No.: B12665185
CAS No.: 126193-54-2
M. Wt: 305.4 g/mol
InChI Key: OVQQGRGKHRNWCG-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is a complex organic compound that features a thiazole ring, an indole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-2-thiazolyl)-guanidine hydrochloride
  • N-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide

Uniqueness

N-(4-Methyl-2-thiazolyl)-2-phenyl-1H-indol-3-amine is unique due to its specific combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of both the thiazole and indole rings may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

CAS No.

126193-54-2

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

4-methyl-N-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15N3S/c1-12-11-22-18(19-12)21-17-14-9-5-6-10-15(14)20-16(17)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,21)

InChI Key

OVQQGRGKHRNWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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